molecular formula C23H28N2O4 B268771 N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

カタログ番号 B268771
分子量: 396.5 g/mol
InChIキー: YAYAQYAOZBKDEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用機序

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide works by irreversibly binding to the mutated EGFR, inhibiting its activity and preventing the growth and proliferation of cancer cells. It specifically targets the T790M mutation, which is the most common cause of resistance to first-generation EGFR inhibitors. By inhibiting this mutation, N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide is able to overcome resistance and provide a more effective treatment option for NSCLC patients.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has been shown to have a high selectivity for mutated EGFR, with minimal impact on normal cells. It has a half-life of approximately 48 hours, allowing for once-daily dosing. Its pharmacokinetic properties have also been found to be favorable, with good oral bioavailability and low clearance rates.

実験室実験の利点と制限

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages for lab experiments, including its high selectivity for mutated EGFR and its ability to overcome resistance to first-generation EGFR inhibitors. However, its irreversible binding mechanism may limit its use in certain experiments, and its high potency may require careful dosing to avoid toxicity.

将来の方向性

There are several future directions for the research and development of N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide. These include exploring its potential in combination with other therapies, such as immunotherapy and chemotherapy, as well as investigating its use in other types of cancer. Further studies are also needed to better understand its mechanism of action and potential side effects.

合成法

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide is synthesized through a multistep process that involves the coupling of 4-(1-azepanylcarbonyl)phenylboronic acid with 2-(2-methoxyethoxy)benzoyl chloride. The resulting intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-bromo-3-fluoroaniline. The final product is obtained through purification by column chromatography and recrystallization.

科学的研究の応用

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has been extensively studied for its potential therapeutic use in the treatment of NSCLC. It has been found to be highly effective in targeting and inhibiting mutated EGFR, which is commonly found in NSCLC patients. Several clinical trials have demonstrated its efficacy in treating EGFR-mutant NSCLC, including patients who have developed resistance to first-generation EGFR inhibitors.

特性

製品名

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC名

N-[4-(azepane-1-carbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C23H28N2O4/c1-28-16-17-29-21-9-5-4-8-20(21)22(26)24-19-12-10-18(11-13-19)23(27)25-14-6-2-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,26)

InChIキー

YAYAQYAOZBKDEL-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

正規SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。